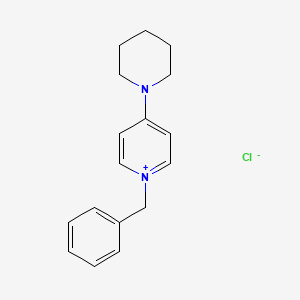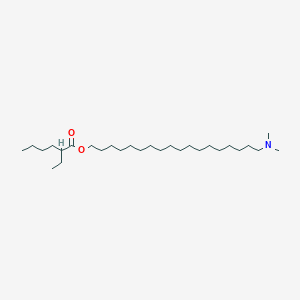![molecular formula C23H16 B14283440 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 147124-30-9](/img/structure/B14283440.png)
2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, including organic synthesis and materials science. Its structure consists of a bicyclo[2.2.1]hepta-2,5-diene core with phenylethynyl groups attached at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, a well-known method in organic chemistry. The reaction between cyclopentadiene and acetylene derivatives under controlled conditions yields the desired product. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to enhance the reaction rate and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve high-pressure cycloaddition reactions to improve yields. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The bicyclic core provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
2,5-Norbornadiene: Shares the bicyclic core but lacks the phenylethynyl groups.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer: Contains a similar bicyclic structure with rhodium coordination.
Dichloro(norbornadiene)palladium(II): Another compound with a bicyclic core and palladium coordination.
Uniqueness: 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of phenylethynyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and make it suitable for a wide range of applications in organic synthesis and materials science.
Propiedades
Número CAS |
147124-30-9 |
|---|---|
Fórmula molecular |
C23H16 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2,3-bis(2-phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C23H16/c1-3-7-18(8-4-1)11-15-22-20-13-14-21(17-20)23(22)16-12-19-9-5-2-6-10-19/h1-10,13-14,20-21H,17H2 |
Clave InChI |
WALOIPMLXNXWRQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(=C2C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

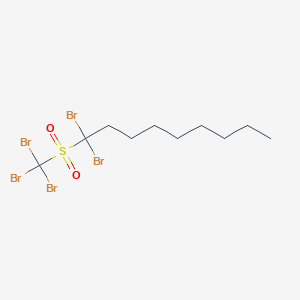
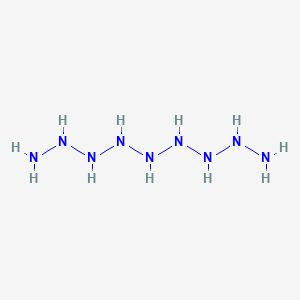
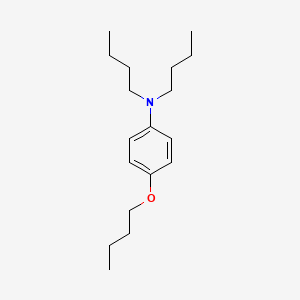
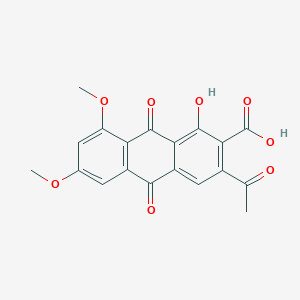
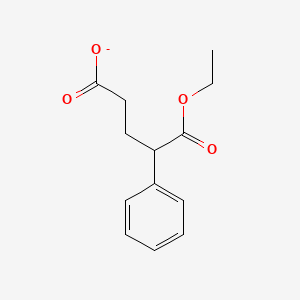
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)



